Benzyl ((2R,3R)-3-Hydroxy-1,4-bis(phenylthio)butan-2-yl)carbamate
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Overview
Description
Benzyl ((2R,3R)-3-Hydroxy-1,4-bis(phenylthio)butan-2-yl)carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a carbamate group, and two phenylthio groups attached to a butan-2-yl backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((2R,3R)-3-Hydroxy-1,4-bis(phenylthio)butan-2-yl)carbamate typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups, followed by the introduction of phenylthio groups through nucleophilic substitution reactions. The final step often involves the formation of the carbamate group via reaction with benzyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((2R,3R)-3-Hydroxy-1,4-bis(phenylthio)butan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The phenylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl ((2R,3R)-3-Hydroxy-1,4-bis(phenylthio)butan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl ((2R,3R)-3-Hydroxy-1,4-bis(phenylthio)butan-2-yl)carbamate involves its interaction with specific molecular targets. The phenylthio groups may interact with thiol-containing enzymes, leading to inhibition or modulation of their activity. The carbamate group can form hydrogen bonds with biological macromolecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- Benzyl ((2R,3R)-4-Chloro-3-hydroxy-1-(phenylsulfinyl)butan-2-yl)carbamate
- Benzyl ((2R,3R)-4-Chloro-3-hydroxy-1-(phenylsulfonyl)butan-2-yl)carbamate
Uniqueness
Benzyl ((2R,3R)-3-Hydroxy-1,4-bis(phenylthio)butan-2-yl)carbamate is unique due to the presence of two phenylthio groups, which impart distinct chemical and biological properties. These groups can undergo specific reactions and interactions that are not possible with similar compounds containing different substituents.
Properties
Molecular Formula |
C24H25NO3S2 |
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Molecular Weight |
439.6 g/mol |
IUPAC Name |
benzyl N-[(2R,3R)-3-hydroxy-1,4-bis(phenylsulfanyl)butan-2-yl]carbamate |
InChI |
InChI=1S/C24H25NO3S2/c26-23(18-30-21-14-8-3-9-15-21)22(17-29-20-12-6-2-7-13-20)25-24(27)28-16-19-10-4-1-5-11-19/h1-15,22-23,26H,16-18H2,(H,25,27)/t22-,23-/m0/s1 |
InChI Key |
TWKMAQOKJLXLNU-GOTSBHOMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CSC2=CC=CC=C2)[C@H](CSC3=CC=CC=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(CSC3=CC=CC=C3)O |
Origin of Product |
United States |
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